molecular formula C13H13FN2O5S B2685018 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034493-66-6

3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2685018
CAS No.: 2034493-66-6
M. Wt: 328.31
InChI Key: INXBDZKNMVDXPT-UHFFFAOYSA-N
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Description

Research Applications and Value: 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 2034493-66-6) is a high-purity chemical compound offered for investigative purposes in medicinal chemistry and drug discovery. This molecule features a unique hybrid structure combining an azetidine ring sulfonylated at the nitrogen atom with an oxazolidine-2,4-dione heterocycle . The integration of these distinct pharmacophores makes it a valuable scaffold for exploring novel biological activities and developing new therapeutic agents . Structural Features and Mechanism: The compound's molecular formula is C13H13FN2O5S, with a molar mass of 328.32 g/mol . Its structure includes a 4-fluoro-2-methylphenylsulfonyl group, which is a common motif in medicinal chemistry known to influence pharmacokinetic properties and target binding. The oxazolidine-2,4-dione moiety is a privileged structure in drug discovery, with derivatives demonstrating diverse pharmacological activities. Compounds containing this core have been extensively investigated for their potential as antimicrobial agents, particularly as protein synthesis inhibitors that work by binding to the bacterial ribosome and preventing the formation of the initiation complex . Additionally, structurally related heterocyclic dione derivatives have shown significant potential in areas such as antidiabetic research through PPAR-γ receptor modulation and antimicrobial applications via inhibition of bacterial cell wall synthesis enzymes . Supplier Information: We supply this compound with a guaranteed purity of ≥90% (by HPLC) to ensure experimental consistency and reliability. It is available in various quantities to support different research scales, from initial screening to more extensive investigative studies . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic procedures, therapeutic applications, or any form of personal use. Researchers should handle this material using appropriate laboratory safety practices.

Properties

IUPAC Name

3-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O5S/c1-8-4-9(14)2-3-11(8)22(19,20)15-5-10(6-15)16-12(17)7-21-13(16)18/h2-4,10H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXBDZKNMVDXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic compound characterized by a complex structure that includes an azetidine ring, an oxazolidine ring, and a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in herbicidal and antimicrobial applications. The following sections detail its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₁₃H₁₃FN₂O₅S
  • Molecular Weight : 328.32 g/mol
  • Appearance : White solid
  • Solubility : Soluble in polar solvents
  • Melting Point : 185°C - 187°C

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the azetidine ring through cyclization reactions.
  • Introduction of the sulfonyl group via sulfonylation.
  • Formation of the oxazolidine structure through cycloaddition reactions.

Characterization techniques such as NMR spectroscopy, infrared spectroscopy, and mass spectrometry are employed to confirm the identity and purity of the synthesized compound .

Herbicidal Activity

Research indicates that this compound exhibits notable herbicidal activity against a variety of broadleaf weeds. The mechanism appears to involve interference with specific biochemical pathways crucial for plant growth and development .

Antimicrobial and Anticancer Potential

Similar compounds within this structural class have demonstrated significant antibacterial and anticancer activities. For instance, derivatives with similar oxazolidine structures have been shown to inhibit cell proliferation in various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
HerbicidalEffective against broadleaf weeds
AntibacterialSignificant inhibition in bacterial growth
AnticancerInhibition of MCF-7 breast cancer cell line

The biological activity is likely attributed to the compound's ability to interact with specific molecular targets such as enzymes or receptors involved in critical cellular processes. For example, similar compounds have been shown to modulate enzyme activity that is essential for cell division and growth .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of structurally similar compounds against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that several derivatives exhibited IC50 values comparable to standard chemotherapeutics, demonstrating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Activity Assessment

In another study, various derivatives were assessed for antimicrobial activity against Gram-positive and Gram-negative bacterial strains. The results showed that certain derivatives had minimal inhibitory concentrations (MIC) ranging from 3.58 to 8.74 µM, indicating promising antimicrobial properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in substituents on the azetidine and oxazolidine rings can significantly influence biological activity. For example:

  • Electron-withdrawing groups at specific positions enhance antimicrobial efficacy.
  • Substituents that increase lipophilicity may improve cellular uptake and bioavailability.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione has shown antineoplastic activity , making it a candidate for cancer treatment. It has been investigated for its potential to inhibit pathways associated with cancer cell proliferation and survival. The exact molecular interactions are still under investigation but may involve binding to specific receptors or enzymes critical in cellular signaling pathways .

Antimicrobial Properties

The compound also demonstrates significant antimicrobial activity against various bacterial strains. Its structural features allow it to interfere with critical cellular processes in bacteria, making it a candidate for further development as an antibacterial agent . Studies have shown that compounds with similar structures often exhibit substantial antibacterial or antifungal activities, indicating potential for therapeutic applications .

Case Studies

Several studies have documented the efficacy of related compounds that share structural similarities with this compound:

  • Anticancer Studies : A study demonstrated that similar oxazolidine derivatives exhibited potent inhibition against various cancer cell lines, suggesting that modifications to this compound could enhance its therapeutic profile .
  • Antimicrobial Efficacy : Another investigation evaluated a series of related sulfonamide derivatives against standard bacterial strains, revealing significant antimicrobial activities that surpassed those of traditional antibiotics .

Comparison with Similar Compounds

Structural Comparison

Key structural differences among oxazolidinedione derivatives lie in their substituents, which critically influence electronic, steric, and solubility profiles. Below is a comparative analysis:

Compound Name Core Structure Substituents Molecular Formula (Estimated) Molecular Weight (g/mol)
Target Compound Oxazolidine-2,4-dione 1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl ~C₁₃H₁₃FN₂O₅S ~352.32
3-(Azetidin-3-yl)oxazolidine-2,4-dione HCl Oxazolidine-2,4-dione Azetidin-3-yl (as hydrochloride salt) C₆H₉ClN₂O₃ 192.6
(Z)-5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione Oxazolidine-2,4-dione 4-Methoxybenzylidene, 4-methoxyphenyl C₁₈H₁₅NO₅ 349.32
5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)oxazolidine-2,4-dione Oxazolidine-2,4-dione Methyl, 4-phenoxyphenyl, phenylamino C₂₂H₁₈N₂O₄ 374.40

Key Observations :

  • Substituent Diversity: The target compound’s sulfonated azetidine and fluorinated phenyl group distinguish it from derivatives with benzylidene () or anilino-phenoxy groups ().
  • Electronic Effects : The electron-withdrawing sulfonyl (-SO₂-) and fluorine substituents in the target compound contrast with the electron-donating methoxy (-OCH₃) groups in and , which could alter reactivity and binding affinities.
  • Steric Considerations : The 4-fluoro-2-methylphenyl group introduces steric bulk compared to simpler phenyl or benzylidene substituents.
Physicochemical Properties
  • Solubility: The hydrochloride salt of 3-(azetidin-3-yl)oxazolidine-2,4-dione () demonstrates enhanced aqueous solubility due to ionic character. The target compound’s sulfonyl group may improve solubility relative to non-polar derivatives but reduce it compared to salts.
  • Stability : Oxazolidinediones with electron-withdrawing groups (e.g., sulfonyl, fluorine) may exhibit greater hydrolytic stability than those with electron-donating substituents .

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